molecular formula C11H11F3O2 B8305612 1-(3-Ethoxy-4-trifluoromethyl-phenyl)-ethanone CAS No. 851263-21-3

1-(3-Ethoxy-4-trifluoromethyl-phenyl)-ethanone

Cat. No. B8305612
M. Wt: 232.20 g/mol
InChI Key: ARRPKUPRRIKFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093263B2

Procedure details

To a solution of 3-ethoxy-4-trifluoromethyl-benzonitrile from step 5 (5.00 g, 23.2 mmol), copper(I) bromide (100 mg, 0.7 mmol), tert.-butyldimethylchlorosilane (4.20 g, 27.9 mmol) in dry THF (30 mL) at −70° C. was drop wise added a 3 M methylmagnesium bromide solution in diethyl ether (13.2 mL, 39.6 mmol). The mixture was stirred at −70° C. for 10 min, then was warmed up to 0° C. and stirring was continued at 0° C. for further 2 h under nitrogen atmosphere. Poured the reaction mixture onto ice and sat. NH4Cl-sol., extracted three times with diethyl ether, washed the combined organic layers with brine, dried over MgSO4. Removal of the solvent in vacuum left a brown oil, which was purified by silica gel column chromatography with heptane/EtOAc 4:1 to give the title compound as a yellow liquid (1.84 g, 34%). MS (EI) 232 [M].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
100 mg
Type
catalyst
Reaction Step Six
Yield
34%

Identifiers

REACTION_CXSMILES
C(O[C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[C:12]([F:15])([F:14])[F:13])C#N)C.C([Si](C)(C)Cl)(C)(C)C.C[Mg]Br.C([O:29]CC)C.[NH4+].[Cl-].[CH2:34]1[CH2:38][O:37][CH2:36][CH2:35]1>[Cu]Br>[CH2:38]([O:37][C:36]1[CH:35]=[C:6]([C:9](=[O:29])[CH3:10])[CH:5]=[CH:4][C:11]=1[C:12]([F:15])([F:14])[F:13])[CH3:34] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC=1C=C(C#N)C=CC1C(F)(F)F
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
13.2 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Step Six
Name
Quantity
100 mg
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −70° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −70° C.
TEMPERATURE
Type
TEMPERATURE
Details
was warmed up to 0° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at 0° C. for further 2 h under nitrogen atmosphere
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
, extracted three times with diethyl ether
WASH
Type
WASH
Details
washed the combined organic layers with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuum
WAIT
Type
WAIT
Details
left a brown oil, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography with heptane/EtOAc 4:1

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1C(F)(F)F)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.